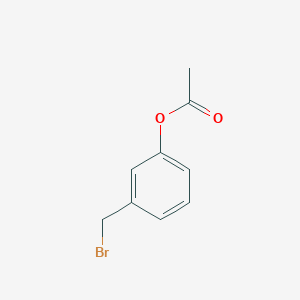

3-(Bromomethyl)phenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 3-(Bromomethyl)phenyl acetate (CAS No. 49617-80-3), a versatile bifunctional reagent crucial for advanced organic synthesis and pharmaceutical research. Its unique structure, combining a reactive benzylic bromide with a protected phenolic hydroxyl group, makes it a valuable intermediate for introducing the 3-(hydroxymethyl)phenyl moiety into target molecules. This guide details its physicochemical properties, outlines validated synthesis and purification protocols, discusses its applications as a building block in drug discovery, and provides stringent safety and handling procedures. The information herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Core Compound Identification and Properties

This compound is a key organic intermediate. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under basic or acidic conditions post-synthesis. The bromomethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions.

1.1 Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 49617-80-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid or liquid | Varies by purity |

| Boiling Point | No definitive data available | [2] |

| LogP | 2.378 | [3] |

| Storage Temperature | -20°C, sealed in dry, dark conditions | [2][3] |

| SMILES | CC(=O)OC1=CC=CC(CBr)=C1 | [2] |

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved via multiple routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following protocols are based on established chemical literature and represent reliable methods for laboratory-scale preparation.

2.1 Route 1: Bromination of 3-(Hydroxymethyl)phenyl Acetate

This is a common and direct approach where the benzylic alcohol is converted to the corresponding bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Causality: PBr₃ is chosen for its high reactivity and specificity towards alcohols, minimizing side reactions on the aromatic ring or ester group under controlled conditions. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(hydroxymethyl)phenyl acetate (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as toluene or dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the addition.

-

Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. Anhydrous conditions are critical to prevent quenching of the PBr₃.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1.5-3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice or into a saturated sodium bicarbonate solution to neutralize excess PBr₃ and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2 Purification

The crude product obtained from synthesis is often purified by flash column chromatography on silica gel.

Expert Insight: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity of the mobile phase should be optimized based on TLC analysis to ensure good separation from unreacted starting material and byproducts.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the bromination of 3-(hydroxymethyl)phenyl acetate.

References

An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate: Structure, Synthesis, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Bromomethyl)phenyl acetate, a valuable reagent and building block in organic synthesis. We will delve into its chemical structure, explore a high-yield synthetic pathway with a detailed, field-proven protocol, and examine the underlying reaction mechanism. This document is designed to equip researchers with the necessary knowledge for the successful synthesis and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with an acetoxy group and a bromomethyl group at the meta (1,3) positions. The presence of the reactive benzylic bromide and the ester functional group makes it a versatile intermediate for introducing the 3-(acetoxymethyl)phenyl moiety into more complex molecules.

The structure is characterized by the CAS Number 49617-80-3 and the molecular formula C₉H₉BrO₂.[1][2] The benzylic C-Br bond is particularly susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis to reveal a phenolic hydroxyl group, offering multiple avenues for chemical modification.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 49617-80-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Boiling Point | 255.1±15.0°C at 760 mmHg | [3] |

| SMILES | CC(=O)OC1=CC=CC(CBr)=C1 | [2] |

| Storage | Keep in a dark place, sealed in dry, store in a freezer under -20°C | [2][4] |

| Safety | Lachrymatory, Corrosive (Hazard Code: C) | [4] |

Note: Physical properties can vary slightly depending on the source and purity.

Synthesis of this compound

The most efficient and high-yielding synthesis of this compound involves the direct acetylation of 3-hydroxybenzyl bromide (also known as m-hydroxybenzyl bromide). This method is preferred due to its atom economy and straightforward procedure.

Reaction Scheme

The overall transformation is the esterification of the phenolic hydroxyl group of 3-hydroxybenzyl bromide using acetic anhydride with a strong acid catalyst.

Caption: Acid-catalyzed acetylation of 3-hydroxybenzyl bromide.

Mechanistic Insights: The "Why" Behind the Protocol

The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

-

Catalyst Activation: The strong acid catalyst (sulfuric acid) protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This activation step is critical because phenols are relatively weak nucleophiles.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 3-hydroxybenzyl bromide attacks the activated, highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the formerly phenolic oxygen to a suitable base (e.g., another molecule of the alcohol or the solvent). The tetrahedral intermediate then collapses, eliminating a molecule of acetic acid as a stable leaving group.

-

Deprotonation: The final product, the protonated ester, is deprotonated to yield this compound and regenerate the acid catalyst.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Used as the acetylating agent. It is more reactive than acetic acid and the byproduct, acetic acid, is less likely to participate in a reverse reaction under these conditions.

-

Sulfuric Acid (Catalyst): A strong acid is required to sufficiently activate the acetic anhydride for reaction with the weakly nucleophilic phenol.

-

Dichloromethane (Solvent): An inert, aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

-

0 °C Reaction Temperature: This reaction is highly exothermic. Running it at a low temperature helps to control the reaction rate, prevent potential side reactions, and improve selectivity.

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (like nitrogen or argon) is good practice to prevent any potential oxidation, especially if the starting materials are sensitive to air.

Detailed Experimental Protocol

This protocol is based on a reported high-yield synthesis and incorporates standard laboratory practices for safety and efficiency.[4]

Materials and Reagents:

-

3-Hydroxybenzyl bromide

-

Acetic anhydride (Ac₂O)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl bromide (1.0 equivalent). Dissolve the starting material in dichloromethane (use a volume sufficient to ensure good stirring, e.g., 5-10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add acetic anhydride (approx. 1.1 to 1.2 equivalents) to the cooled solution via a syringe or dropping funnel.

-

Catalyst Addition: While maintaining the temperature at 0 °C, add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C for approximately 10-15 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing a cold, saturated solution of sodium bicarbonate. Caution: CO₂ gas evolution will occur. Stir until bubbling ceases. This step neutralizes the sulfuric acid catalyst and removes excess acetic anhydride.

-

Extraction (Work-up): Transfer the mixture to a separatory funnel.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with fresh portions of dichloromethane.

-

Combine all organic layers.

-

-

Washing: Wash the combined organic layers sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid).

-

Brine (to remove bulk water).

-

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and work-up procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has detailed the chemical structure and a robust, high-yield synthetic protocol for this compound. By understanding the underlying mechanism of the acid-catalyzed acetylation, researchers can better control the reaction and adapt the procedure as needed. The provided step-by-step protocol serves as a reliable starting point for laboratory-scale synthesis, enabling the production of this versatile intermediate for applications in drug discovery and complex organic synthesis.

References

A Comprehensive Spectroscopic Guide to 3-(Bromomethyl)phenyl Acetate

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3-(Bromomethyl)phenyl acetate is a versatile bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, a common precursor for a variety of functional group transformations, and a phenyl acetate moiety, which can serve as a masked phenol or a handle for further derivatization. The precise and unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for its identification and quality assessment.

This document is designed to be a practical resource for scientists, providing not only the expected data but also the underlying principles and experimental considerations for acquiring and interpreting these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the number of neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (J) reveals the connectivity between adjacent, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

-

Instrumental Parameters: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.10 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~4.50 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

| ~2.30 | Singlet | 3H | Acetate methyl protons (-COCH₃) |

Interpretation and Rationale:

-

Aromatic Region (δ ~7.40 - 7.10): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a meta-substituted ring, one would expect to see distinct signals, potentially a singlet-like signal for H-2, a doublet of doublets for H-4 and H-6, and a triplet for H-5. However, the differences in their chemical environments might be small, leading to an overlapping multiplet.

-

Bromomethyl Protons (δ ~4.50): The methylene protons of the bromomethyl group (-CH₂Br) are expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent bromine atom. This will result in a downfield shift to around 4.50 ppm. Since there are no adjacent protons, this signal will appear as a sharp singlet.

-

Acetate Methyl Protons (δ ~2.30): The three protons of the methyl group in the acetate functionality (-COCH₃) are in a relatively shielded environment and will appear as a singlet at approximately 2.30 ppm.

¹H NMR Structural Correlation Diagram:

Caption: Correlation of predicted ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the differentiation of sp³, sp², and sp hybridized carbons, as well as carbons bearing electronegative substituents.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumental Parameters: The spectrum is acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a quantitative spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | Carbonyl carbon (C=O) |

| ~151.0 | Aromatic carbon attached to oxygen (C-1) |

| ~139.0 | Aromatic carbon attached to the bromomethyl group (C-3) |

| ~130.0 - 120.0 | Aromatic carbons (C-2, C-4, C-5, C-6) |

| ~32.0 | Bromomethyl carbon (-CH₂Br) |

| ~21.0 | Acetate methyl carbon (-COCH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~169.5): The ester carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~151.0 and ~139.0): The aromatic carbon directly attached to the electron-withdrawing oxygen of the acetate group (C-1) will be the most deshielded of the ring carbons. The carbon bearing the bromomethyl group (C-3) will also be deshielded. The remaining four aromatic carbons will resonate in the typical aromatic region. Based on substituent effects, C-2 and C-6 will be slightly shielded relative to benzene, while C-4 and C-5 will be less affected.[2]

-

Bromomethyl Carbon (δ ~32.0): The carbon of the bromomethyl group is an sp³ hybridized carbon attached to an electronegative bromine atom, which causes a downfield shift compared to a standard methyl group.

-

Acetate Methyl Carbon (δ ~21.0): The methyl carbon of the acetate group is a typical sp³ hybridized carbon and will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., Nujol) if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which provides high resolution and sensitivity.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1765 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~690-515 | Medium-Strong | C-Br stretch |

Interpretation and Rationale:

-

C=O Stretch (Ester) at ~1765 cm⁻¹: This will be one of the most intense and characteristic bands in the spectrum, indicative of the ester functional group. The position is slightly higher than that of a typical aliphatic ester due to the electron-withdrawing nature of the phenyl ring.

-

C-O Stretch (Ester) at ~1200 cm⁻¹: Another strong absorption characteristic of the ester group.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond stretch is expected in the fingerprint region of the spectrum.

IR Spectrum Interpretation Workflow:

Caption: Decision workflow for IR spectral analysis.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

-

Mass Analysis and Detection: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉BrO₂. The molecular weight is approximately 229.07 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 228 and 230.

-

Key Fragmentation Pathways:

-

Loss of the Bromomethyl Radical: A common fragmentation pathway for benzylic bromides is the cleavage of the C-Br bond to form a stable benzylic carbocation. This would result in a fragment ion at m/z 149 (M - Br).

-

Loss of Ketene: Esters can undergo a McLafferty rearrangement or other pathways to lose ketene (CH₂=C=O, 42 Da). Loss of ketene from the molecular ion would give a fragment at m/z 186/188.

-

Formation of the Acetyl Cation: Cleavage of the ester bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak in the mass spectra of acetates.

-

Tropylium Ion: The benzylic carbocation formed after the loss of bromine can rearrange to the very stable tropylium ion at m/z 91.

-

Predicted Fragmentation Table:

| m/z | Proposed Fragment |

| 228/230 | [C₉H₉BrO₂]⁺ (Molecular Ion) |

| 186/188 | [M - CH₂CO]⁺ |

| 149 | [M - Br]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The predicted data, along with the provided rationale and experimental considerations, serve as a valuable reference for interpreting experimentally obtained spectra and ensuring the quality of the material used in further scientific endeavors.

References

An In-depth Technical Guide to 3-(Bromomethyl)phenyl acetate: Solubility and Stability

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(Bromomethyl)phenyl acetate (CAS No. 49617-80-3), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties that govern its application. We will explore its solubility in a range of common laboratory solvents and detail its stability profile under various environmental conditions, including temperature, pH, and light. The guide includes detailed experimental protocols for solubility and stability assessment, supported by diagrams and data tables to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound is a bifunctional molecule featuring a reactive benzylic bromide and an ester group. This unique combination makes it a valuable building block for introducing the 3-(acetoxymethyl)phenyl moiety into a variety of molecular scaffolds. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, ensuring optimal reaction conditions, and maintaining its integrity during storage and handling.

The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, while the phenyl acetate portion can be hydrolyzed to reveal a phenolic hydroxyl group, offering further avenues for chemical modification. However, these same reactive centers also contribute to the compound's potential instability. This guide aims to provide the necessary technical details to navigate these characteristics successfully.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 49617-80-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |

| Boiling Point | 255.1±15.0°C at 760 mmHg | [4] |

| Melting Point | Not Available | [4] |

Solubility Profile

The solubility of this compound dictates its suitability for various reaction media. A comprehensive understanding of its solubility in both aqueous and organic solvents is crucial for designing synthetic routes and purification procedures.

Aqueous Solubility

Organic Solvent Solubility

Based on its structure, this compound is expected to be soluble in a wide range of common organic solvents. Phenyl acetate, a parent structure, is miscible with oxygenated and chlorinated solvents[6]. Similarly, methyl phenylacetate is soluble in most organic solvents[7]. Therefore, it is reasonable to predict good solubility in solvents such as:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Aromatic Hydrocarbons: Toluene

-

Polar Aprotic Solvents: Acetone, Acetonitrile (ACN)

Experimental Protocol: Determining Solubility

A standardized method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, acetone)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, and storage. The presence of both a benzylic bromide and an ester functionality makes the molecule susceptible to degradation under certain conditions.

Hydrolytic Stability

Ester Hydrolysis: The acetate group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield 3-(bromomethyl)phenol. Phenyl acetate hydrolysis is known to be base-catalyzed[8]. The rate of this hydrolysis is significantly influenced by pH[8][9]. In near-neutral systems, esters with good leaving groups, like phenyl acetate, are more prone to base-catalyzed hydrolysis[8].

Benzylic Bromide Hydrolysis: The bromomethyl group is a reactive benzylic halide. Benzyl bromide itself decomposes slowly on contact with water, producing hydrogen bromide[10][11]. This reaction is a nucleophilic substitution where water acts as the nucleophile. The formation of hydrobromic acid can, in turn, catalyze further degradation.

Thermal Stability

Benzylic bromides can be thermally labile. While specific data for this compound is limited, studies on related compounds like nitrobenzyl bromides show they decompose exothermally[12]. It is advisable to avoid prolonged exposure to high temperatures. For storage, refrigeration or freezing is often recommended to maintain product quality[2][13].

Photostability

Aromatic brominated compounds can be sensitive to light. The vapor-phase reaction of benzyl bromide with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 7 days, indicating some degree of photochemical reactivity[10]. UV irradiation can promote the bromination of aromatic compounds, suggesting that light can influence the reactivity of the C-Br bond[14][15]. Therefore, it is recommended to store this compound protected from light[2][16].

pH Stability

The stability of this compound is highly dependent on pH.

-

Acidic Conditions: While the ester linkage is more stable under mildly acidic conditions than alkaline conditions, strong acids can catalyze its hydrolysis. Furthermore, acidic conditions can promote the hydrolysis of the benzylic bromide.

-

Neutral Conditions: The compound is expected to be most stable at or near neutral pH, although slow hydrolysis of the benzylic bromide can still occur in the presence of water.

-

Alkaline Conditions: Both the ester and the benzylic bromide are highly susceptible to degradation under alkaline conditions. The hydrolysis of the ester is significantly accelerated[8][9].

Caption: Factors influencing the stability of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC-grade water and acetonitrile

-

Oven

-

Photostability chamber

-

HPLC-UV or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 85°C) for a defined duration[17].

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) in a photostability chamber[17].

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Use a mass spectrometer (MS) detector to help identify the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify the major degradation products and propose degradation pathways.

-

Handling and Storage Recommendations

Based on the stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a cool, dry, and well-ventilated place[13][16]. It is often recommended to store the compound in a freezer under -20°C[2]. The container should be tightly sealed to protect it from moisture and air[13][16][18].

-

Protection from Light: The compound should be stored in a dark place or in a light-resistant container to prevent photolytic degradation[2][16].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases[13].

-

Handling: Handle under an inert, dry atmosphere (e.g., under dry protective gas) to prevent moisture-induced hydrolysis[16]. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is a lachrymator and can cause skin and eye irritation[13][19].

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. However, its utility is intrinsically linked to a comprehensive understanding of its solubility and stability. This guide has provided a detailed overview of these critical parameters. The compound exhibits good solubility in common organic solvents but is sparingly soluble in water. Its stability is compromised by exposure to moisture, high temperatures, light, and non-neutral pH conditions, leading to hydrolysis of both the ester and the benzylic bromide functionalities. By adhering to the recommended experimental protocols and handling procedures outlined in this guide, researchers can effectively utilize this compound while ensuring its integrity and achieving reliable and reproducible results in their synthetic endeavors.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. 49617-80-3|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:49617-80-3 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pangea.stanford.edu [pangea.stanford.edu]

- 9. ibisscientific.com [ibisscientific.com]

- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. home.miracosta.edu [home.miracosta.edu]

- 17. sciforum.net [sciforum.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-(Bromomethyl)phenyl acetate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-(Bromomethyl)phenyl acetate, a key bifunctional building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, provides detailed methodologies for its synthesis and purification, outlines its spectral characteristics for robust identification, and explores its applications as a versatile intermediate.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring both an acetate ester and a reactive bromomethyl group. This unique combination of functional groups makes it a valuable reagent for introducing the 3-acetoxybenzyl moiety into a variety of molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 49617-80-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General chemical properties |

| Storage Temperature | Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C. | [3] |

| Key Hazard | Lachrymatory (causes tearing) | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-methylphenol (m-cresol). The following protocol is a self-validating system designed for high purity and yield.

Experimental Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Experimental Protocol

Part A: Acetylation of 3-Methylphenol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylphenol (10.81 g, 0.1 mol) in pyridine (50 mL).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (12.25 g, 0.12 mol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylphenyl acetate as a colorless oil. The purity is typically sufficient for the next step without further purification.

Part B: Benzylic Bromination

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-methylphenyl acetate (15.02 g, 0.1 mol) in carbon tetrachloride (200 mL).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (18.67 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

-

Reaction: Heat the mixture to reflux under irradiation with a 250W lamp for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part C: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (9:1) eluent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 95:5 and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure product.

Analytical Characterization

Thorough analytical characterization is paramount for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.3 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~169.0 (C=O), ~150.0 (C-OAr), ~139.0 (C-CH₂Br), ~130.0-120.0 (Ar-CH), ~32.0 (-CH₂Br), ~21.0 (-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 228/230 [M]⁺ (isotopic pattern for Br), 186/188 [M-CH₂CO]⁺, 107 [M-Br-CH₂CO]⁺, 43 [CH₃CO]⁺ |

| Infrared (IR) (neat) | ν (cm⁻¹): ~1765 (C=O, ester), ~1200 (C-O, ester), ~690 (C-Br) |

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role as a Chemical Intermediate

Caption: Reactivity of this compound as a chemical intermediate.

The benzylic bromide functionality is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of heteroatoms (O, N, S). Furthermore, it can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4] These reactions are fundamental in the construction of novel pharmaceutical agents and functional materials.

A notable application is in the synthesis of pilicides, which are anti-virulence compounds targeting Gram-negative bacteria.[4] The bromomethyl group on a scaffold allows for the facile introduction of various substituents to optimize biological activity.[4] While not this exact molecule, related phenyl bromoacetate structures are pivotal in creating compounds for treating diabetic complications and metabolic syndromes.[5]

Safety and Handling

As a reactive chemical, proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: This compound is a lachrymator and can cause severe skin and eye irritation.[6][7] It is harmful if swallowed.[6]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer at temperatures below -20°C.[3] Keep away from heat, sparks, and open flames.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow it to enter drains or waterways.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex organic molecules in drug discovery and materials science. Adherence to the detailed synthetic, purification, and safety protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their work.

References

- 1. scbt.com [scbt.com]

- 2. 49617-80-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

- 8. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

- 9. crosschem.net [crosschem.net]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(Bromomethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

3-(Bromomethyl)phenyl acetate is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries for the introduction of the 3-(acetoxymethyl)benzyl moiety. Its utility, however, is matched by a significant hazard profile that demands a comprehensive understanding and meticulous adherence to safety protocols. This guide, intended for laboratory professionals, moves beyond a cursory overview of a Safety Data Sheet (SDS) to provide an in-depth analysis of the hazards associated with this compound, the rationale behind prescribed safety measures, and detailed protocols for its safe handling, storage, and disposal. As a benzylic bromide, this compound is a potent lachrymator and alkylating agent, properties that underpin its primary hazards.

Hazard Identification and Risk Assessment: A Deeper Look

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a multi-faceted evaluation of its chemical properties and the potential for exposure during experimental work.

GHS Classification and the "Why" Behind the Warnings

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the typical classifications include:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Expert Insight: The irritant properties (H315, H319, H335) are largely attributable to its nature as a benzylic bromide. These compounds are known lachrymators, meaning they react with moisture in the eyes, skin, and mucous membranes to produce hydrobromic acid, leading to irritation and pain.[2] The "harmful" classification for oral and inhalation routes (H302, H332) stems from its potential to act as an alkylating agent, capable of reacting with biological macromolecules and disrupting normal cellular function.

The Unseen Danger: Lachrymatory and Alkylating Properties

Beyond the formal GHS classifications, it is crucial to understand the mechanistic basis of the primary hazards:

-

Lachrymator: This effect is immediate and potent. Even minute quantities of vapor can cause intense tearing, stinging, and pain in the eyes. This is a critical safety consideration, as it can be incapacitating and lead to secondary accidents.

-

Alkylating Agent: Benzyl bromides are reactive electrophiles that can participate in nucleophilic substitution reactions.[3] In a biological context, this means they can covalently modify DNA, proteins, and other cellular components, which is the basis for their toxicity and potential long-term health effects. While not classified as a carcinogen, its alkylating nature warrants handling with the same degree of caution as other compounds in this class.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant inhalation and contact hazards, a robust safety strategy relies on a combination of engineering controls and appropriate PPE.

The Primary Barrier: Engineering Controls

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2] The fume hood serves as the primary barrier to prevent the inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

Your Last Line of Defense: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is non-negotiable when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Goggles provide a seal around the eyes to protect against vapors and splashes. The face shield offers an additional layer of protection for the entire face. |

| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[4][5] | These materials offer good resistance to benzyl bromides. Double gloving provides an extra layer of protection in case of a breach of the outer glove. Gloves should be inspected for any signs of degradation before and during use. |

| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects the skin from accidental splashes. Natural fiber clothing (e.g., cotton) is preferable to synthetic fibers, which can melt and adhere to the skin in a fire. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for certain high-risk procedures or in the event of a spill.[4] | This is a secondary measure to engineering controls and should be used based on a risk assessment of the specific procedure. |

Self-Validating Protocol: Before each use, visually inspect all PPE for defects. After handling the compound, remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.

Safe Handling and Storage: Procedural Best Practices

Meticulous attention to handling and storage procedures is paramount to preventing exposures and ensuring the stability of the compound.

Handling Protocols

-

Transportation: When transporting the chemical, even within the laboratory, ensure it is in a sealed, labeled container within a secondary, shatter-proof container.

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring.

-

Inert Atmosphere: While not strictly required for safety, many synthetic procedures using this compound are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture. This also has the added benefit of containing any vapors.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Refrigeration is often recommended to minimize decomposition and vapor pressure. It should be stored separately from strong oxidizing agents, bases, and nucleophiles.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention. |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention. |

Spill and Leak Procedures

A spill of this compound must be treated as a serious incident.

Workflow for Spill Decontamination

Caption: Emergency spill response workflow for this compound.

Expert Rationale: The prohibition of water for the initial cleanup of a benzyl bromide spill is crucial.[9] Water can react with the compound to produce hydrobromic acid, which is corrosive and can generate additional fumes. Using an inert absorbent material safely contains the liquid for disposal.

Disposal Considerations: Responsible Waste Management

All waste containing this compound, including contaminated absorbents, disposable labware, and PPE, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is intrinsically linked to the potential for harm. A comprehensive understanding of its hazards, coupled with the diligent application of the safety protocols outlined in this guide, is essential for its safe use in a research and development setting. By fostering a culture of safety that prioritizes risk assessment, proper engineering controls, meticulous handling, and emergency preparedness, researchers can confidently and responsibly harness the synthetic potential of this valuable reagent.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. Benzyl Bromide [commonorganicchemistry.com]

- 3. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 4. aaha.org [aaha.org]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. 49617-80-3|this compound|BLD Pharm [bldpharm.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

Synthesis of 3-(Bromomethyl)phenyl acetate from 3-methylphenol

An In-depth Technical Guide to the

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-methylphenol (m-cresol) into 3-(Bromomethyl)phenyl acetate, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The synthesis is a robust two-step process involving the acetylation of the phenolic hydroxyl group followed by a selective free-radical bromination of the benzylic methyl group. This document offers a detailed experimental protocol, an in-depth analysis of the reaction mechanisms, characterization data, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this transformation.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its utility stems from its dual reactivity: the acetate group can be readily hydrolyzed to reveal a phenolic hydroxyl group, while the bromomethyl group serves as a potent electrophile for introducing the substituted benzyl moiety into a target structure. This bifunctional nature allows for sequential and controlled modifications, making it a versatile tool for creating libraries of compounds in drug discovery campaigns.

The synthesis from 3-methylphenol is strategically designed in two distinct stages to ensure high selectivity and yield:

-

O-Acetylation: The phenolic hydroxyl group of 3-methylphenol is first protected as an acetate ester. This crucial step deactivates the aromatic ring towards electrophilic attack and prevents the acidic proton from interfering with the subsequent radical reaction.

-

Benzylic Bromination: The resulting 3-methylphenyl acetate undergoes a selective bromination at the benzylic position using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism, which favors substitution on the carbon adjacent to the aromatic ring over other potential reaction sites.[1][2]

This guide will elaborate on the causality behind the choice of reagents and conditions for each step, ensuring a self-validating and reproducible protocol.

Detailed Experimental Protocols

Step 1: O-Acetylation of 3-Methylphenol

This procedure converts the starting material, 3-methylphenol, into 3-methylphenyl acetate. The acetylation protects the hydroxyl group, preventing it from reacting during the subsequent bromination step. Acetic anhydride is an effective and common acetylating agent. The reaction can be catalyzed by a base (like pyridine) or a solid acid.[3][4]

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenol (10.0 g, 92.5 mmol) and dichloromethane (100 mL).

-

Reagent Addition: While stirring, add pyridine (8.0 mL, 99.0 mmol) to the solution. Cool the mixture in an ice bath to 0 °C.

-

Acetylation: Add acetic anhydride (10.0 mL, 106 mmol) dropwise to the cooled solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Result: The procedure should yield 3-methylphenyl acetate as a clear, colorless oil. The crude product is typically of sufficient purity for the next step.

Step 2: Benzylic Bromination of 3-Methylphenyl acetate

This step selectively brominates the benzylic methyl group of 3-methylphenyl acetate. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, favoring the desired radical substitution pathway over electrophilic aromatic addition.[5][6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Methodology:

-

Setup: To a 250 mL round-bottom flask, add the crude 3-methylphenyl acetate (13.8 g, 92.0 mmol) from the previous step, N-Bromosuccinimide (17.2 g, 96.6 mmol), and azobisisobutyronitrile (AIBN) (0.30 g, 1.8 mmol).

-

Solvent Addition: Add anhydrous carbon tetrachloride (150 mL). Note: Due to its toxicity, cyclohexane can be used as a safer alternative solvent.

-

Reaction: Equip the flask with a reflux condenser and a heating mantle. Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3 hours. The reaction can also be initiated by irradiating the flask with a UV lamp. The reaction is complete when the dense NBS solid is replaced by the less dense succinimide floating at the surface.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filtration: Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford this compound as a clear oil.[7]

Reaction Mechanisms Explained

O-Acetylation: Nucleophilic Acyl Substitution

The acetylation of 3-methylphenol with acetic anhydride is a classic example of nucleophilic acyl substitution. In the presence of a base like pyridine, the phenolic proton is abstracted, forming the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling an acetate ion as a leaving group to form the final ester product.

Benzylic Bromination: Free-Radical Chain Reaction

The Wohl-Ziegler bromination of the benzylic position proceeds through a free-radical chain mechanism. This process is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[8][9]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating, which generates nitrogen gas and two cyanoisopropyl radicals. A radical then abstracts a bromine atom from NBS or HBr (present in trace amounts) to generate the key bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylphenyl acetate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[10]

-

This benzylic radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[8]

-

-

Termination: The reaction ceases when two radicals combine.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) approx. 7.4-7.0 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂Br), 2.3 (s, 3H, -OCOCH₃). |

| ¹³C NMR | δ (ppm) approx. 169 (C=O), 151 (Ar-C-O), 139 (Ar-C-CH₂), 130-122 (Ar-CH), 32 (-CH₂Br), 21 (-OCOCH₃). |

| Mass Spec (MS) | Expected m/z for C₉H₉BrO₂ is ~228/230, showing the characteristic isotopic pattern for bromine.[11] |

| Appearance | Colorless to pale yellow oil. |

Note: Exact chemical shifts (δ) may vary depending on the solvent used for NMR analysis.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

| Reagent | Key Hazards | Handling Precautions |

| Acetic Anhydride | Flammable, corrosive, causes severe skin burns and eye damage, fatal if inhaled.[12][13] | Always handle in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[14] Keep away from heat and open flames.[15] |

| N-Bromosuccinimide (NBS) | Oxidizer, may intensify fire. Causes severe skin burns and eye damage. Harmful if swallowed.[16][17] | Avoid contact with skin and eyes.[18] Wear appropriate PPE. Store away from combustible materials.[19] Use in a well-ventilated area. |

| Carbon Tetrachloride | Toxic, suspected carcinogen, harmful to the environment. | Use only in a chemical fume hood. Avoid inhalation and skin contact. Consider substitution with a less toxic solvent like cyclohexane. |

| Pyridine | Flammable, harmful if swallowed or inhaled, causes skin and eye irritation. | Handle in a chemical fume hood. Wear appropriate PPE. |

Conclusion

The two-step synthesis of this compound from 3-methylphenol is an efficient and reliable method for producing this important chemical intermediate. By understanding the underlying principles of O-acetylation and free-radical benzylic bromination, researchers can effectively control the reaction to achieve high yields and purity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in organic synthesis and drug development, while emphasizing the critical importance of adhering to rigorous safety standards.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. scbt.com [scbt.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 14. quora.com [quora.com]

- 15. carlroth.com [carlroth.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.dk [fishersci.dk]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemscience.com [chemscience.com]

Reactivity of the bromomethyl group in 3-(Bromomethyl)phenyl acetate

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)phenyl acetate

Abstract

This compound is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its value lies in the distinct reactivity of its two primary functional groups: a highly electrophilic benzylic bromide and a latent phenolic hydroxyl group protected as an acetate ester. This guide provides a comprehensive analysis of the reactivity of the bromomethyl group, exploring the electronic and steric influences exerted by the meta-substituted acetate moiety. We will delve into the mechanistic underpinnings of its primary reaction pathways, most notably nucleophilic substitution, and discuss other key transformations such as oxidation. This document serves as a technical resource, offering detailed experimental protocols and strategic insights for leveraging this versatile building block in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction to this compound

The unique architecture of this compound makes it a strategic asset in multi-step synthesis. The bromomethyl group serves as a potent electrophilic handle for alkylation, while the acetate group can be selectively hydrolyzed to unmask a nucleophilic phenol, enabling sequential and orthogonal chemical modifications.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a bromomethyl group and an acetate group in a 1,3 (meta) relationship. This arrangement is crucial as it dictates the electronic interplay between the two functional groups.

| Property | Value | Source |

| CAS Number | 49617-80-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Storage | Recommended storage under -20°C in a dry, dark place | [1] |

Synthesis and Purification

The most logical and common synthetic route to this compound involves a two-step process starting from commercially available 3-methylphenol (m-cresol).

Step 1: Acetylation of 3-methylphenol The phenolic hydroxyl group of m-cresol is first protected by acetylation. This is a standard procedure that prevents the free hydroxyl group from interfering with the subsequent bromination step.

Step 2: Free-Radical Bromination The methyl group of the resulting 3-methylphenyl acetate is converted to a bromomethyl group via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the preferred reagent for this benzylic bromination, as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. The reaction is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3-Methylphenyl acetate

-

To a stirred solution of 3-methylphenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.1 eq.).

-

Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylphenyl acetate, which can often be used without further purification.

Part B: Bromination of 3-Methylphenyl acetate

-

Dissolve 3-methylphenyl acetate (1.0 eq.) in a non-polar solvent like chlorobenzene or carbon tetrachloride.[5]

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

-

Heat the mixture to reflux (typically 80-130 °C) and irradiate with a light source (e.g., a 100W incandescent lamp) to initiate the reaction.[4]

-

Maintain reflux for 6-12 hours, monitoring the reaction progress by TLC or GC. The disappearance of the starting material and the formation of a denser spot for the product are indicative. Succinimide, a byproduct, will float to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

The Electronic and Steric Landscape

The reactivity of the bromomethyl group is not considered in isolation; it is modulated by the electronic and steric properties of the entire molecule, particularly the meta-acetate substituent.

The Benzylic System: A Highly Reactive Electrophile

The carbon-bromine bond in the bromomethyl group is highly polarized, making the benzylic carbon an excellent electrophile. Its reactivity is significantly enhanced compared to a simple alkyl bromide due to the adjacent phenyl ring. The π-system of the ring can stabilize the transition states of both SN1 and SN2 reactions, lowering the activation energy for nucleophilic attack.[6]

Electronic Influence of the Meta-Acetate Group

The acetate substituent at the meta-position exerts a critical, albeit subtle, electronic influence. An ester group is generally considered electron-withdrawing due to the electronegativity of the oxygen atoms (an inductive effect, -I) and its ability to accept electron density through resonance (+M).

Caption: Electronic influence of the meta-acetate group on the benzylic carbon.

For reactions at the benzylic position, the inductive effect is paramount. The electron-withdrawing nature of the meta-acetate group pulls electron density away from the aromatic ring, which in turn makes the benzylic carbon slightly more electron-deficient. This effect has a key mechanistic consequence: it destabilizes the full positive charge of a potential benzylic carbocation intermediate. As a result, the SN1 pathway is disfavored relative to an unsubstituted or electron-donating-group-substituted benzyl bromide. This steers the reactivity preferentially towards an SN2 mechanism.

Steric Considerations

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[7][8] In this compound, the acetate group is located at the meta position, which is two carbons away from the site of reaction. This distance ensures that the acetate group provides minimal direct steric hindrance to an incoming nucleophile attacking the benzylic carbon.[9] Therefore, the rate of substitution is primarily governed by the size of the nucleophile itself rather than by intramolecular steric crowding.

Key Synthetic Transformations

The synthetic utility of this compound is dominated by reactions at the highly reactive bromomethyl group.

Nucleophilic Substitution Reactions: The Primary Pathway

The most common transformation is the displacement of the bromide ion, a good leaving group, by a wide variety of nucleophiles.[10] This reaction is fundamental for constructing larger molecules by forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

As discussed, the electronic properties of this compound favor an SN2 mechanism.

-

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process results in an inversion of stereochemistry if the carbon were chiral. For this substrate, it is the more probable pathway due to the electronic destabilization of the SN1 intermediate.

-

SN1 (Substitution Nucleophilic Unimolecular): This two-step pathway involves the initial departure of the leaving group to form a planar benzylic carbocation, which is then attacked by the nucleophile. While the phenyl ring can stabilize this cation, the meta-acetate group's inductive withdrawal effect counteracts this stabilization, making this pathway less favorable.

Caption: Comparison of SN2 and SN1 pathways for nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a self-validating system for the N-alkylation of a primary or secondary amine.